25-Hydroxyvitamin D3 3-Hemisuccinate

Catalog No.
S1772623
CAS No.
69511-19-9
M.F
C31H48O5
M. Wt
500.72
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
25-Hydroxyvitamin D3 3-Hemisuccinate

CAS Number

69511-19-9

Product Name

25-Hydroxyvitamin D3 3-Hemisuccinate

IUPAC Name

4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid

Molecular Formula

C31H48O5

Molecular Weight

500.72

InChI

InChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1

InChI Key

XYAOPXNVLMIXNI-BPMXTZFCSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C

Synonyms

(3β,5Z,7E)- 3-(Hydrogen Butanedioate)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol; 25-Hydroxycholecalciferol-3-hemisuccinate; Calcidiol 3-Hemisuccinate

Enzyme Immunoassay for Measuring 25-Hydroxyvitamin D3 in Serum

Specific Scientific Field: This application falls under the field of Clinical Chemistry.

Summary of the Application: An enzyme immunoassay (EIA) was developed for measuring 25-hydroxyvitamin D3 [25 (OH)D3] in serum. The EIA is based upon 25 (OH)D3 -3-hemisuccinate covalently coupled to secondary amino groups grafted onto the polystyrene surface of microtiter wells .

Methods of Application: Before EIA, 25 (OH)D3 is extracted from the serum samples by acetonitrile, and the redissolved extract is incubated with polyclonal rabbit antibody raised against 1,25-dihydroxyvitamin D3 -3-hemisuccinate conjugated to bovine serum albumin. Peroxidase-labeled antibody raised in goat against rabbit immunoglobulins is used for detection .

Results or Outcomes: The detection limit of the EIA was 4.4 μg/L; recovery 102%; on-plate CV 11%; within-run CV including extraction 12%, and between-run CV 15%. There was no clinically important cross-reactivity with other vitamin D metabolites .

Osteogenic Differentiation of Human Mesenchymal Stem Cells

Specific Scientific Field: This application is in the field of Stem Cell Research and Bone Tissue Engineering.

Summary of the Application: 25-Hydroxyvitamin D3 [25(OH)D3] has been found to induce osteogenic differentiation of human mesenchymal stem cells (hMSCs). This finding has potential for cell-based bone tissue engineering .

Methods of Application: The study evaluated the actions of 25(OH)D3 during osteogenesis of hMSCs in many aspects including cellular morphology, osteoblast-related gene expression, protein secretion, and mineralisation .

Results or Outcomes: The osteogenic markers, alkaline phosphatase, secreted phosphoprotein 1 (osteopontin), and bone gamma-carboxyglutamate protein (osteocalcin) are increased by 25(OH)D3 in a dose-dependent manner. Finally, mineralisation is significantly increased by 25(OH)D3 .

Quantitation of 25-Hydroxyvitamin D2 and D3 in Human Plasma and Serum

Specific Scientific Field: This application is in the field of Clinical Research.

Summary of the Application: A robust LC-MS/MS analytical method for the quantification of 25-hydroxyvitamin D2 and D3 in human plasma and serum for clinical research is reported .

Methods of Application: Samples of 50 μL of serum were protein precipitated using 150 μL of precipitant containing the internal standard. Precipitated samples were vortex-mixed, incubated for 10 min at 4 °C, vortex-mixed again, and then centrifuged. The supernatant was transferred to a clean vial for LC-MS/MS analysis .

Results or Outcomes: The method performance was evaluated in terms of linearity of response within the calibration ranges, carryover, accuracy, and intra- and inter-assay precision for both analytes .

Studying Cellular Functions, Investigating Metabolic Pathways, and Assessing Therapeutic Interventions

Specific Scientific Field: This application is in the field of Cellular Biology and Pharmacology.

Summary of the Application: 25-Hydroxyvitamin D3 3-Hemisuccinate is a promising material for studying cellular functions, investigating metabolic pathways, and assessing therapeutic interventions.

Methods of Application: The specific methods of application can vary widely depending on the specific cellular function, metabolic pathway, or therapeutic intervention being studied.

Results or Outcomes: The outcomes of these studies can provide valuable insights into the roles of 25-Hydroxyvitamin D3 3-Hemisuccinate in various biological processes and its potential therapeutic applications.

Tackling Inadequate Vitamin D Status

Specific Scientific Field: This application is in the field of Nutrition Science.

Summary of the Application: 25-Hydroxyvitamin D3 3-Hemisuccinate has been used in the enrichment or fortification of foods to tackle inadequate vitamin D status .

Methods of Application: Foods are enriched or fortified with 25-Hydroxyvitamin D3 3-Hemisuccinate. The enriched or fortified foods are then consumed, providing an increased intake of vitamin D .

Results or Outcomes: 25-Hydroxyvitamin D3 3-Hemisuccinate-enriched or fortified foods have been found to be more efficient at tackling inadequate vitamin D status than vitamin D3 .

Chromatographic Resolution Between 25-Hydroxyvitamin D3 and Its C-3 Epimeric Form

Specific Scientific Field: This application is in the field of Analytical Chemistry.

Summary of the Application: 25-Hydroxyvitamin D3 3-Hemisuccinate is used in an analytical method that allows for the chromatographic resolution between 25-hydroxyvitamin D3 and its C-3 epimeric form .

Methods of Application: The method involves the use of chromatography, a technique used to separate mixtures. In this case, it is used to separate 25-hydroxyvitamin D3 and its C-3 epimeric form .

Results or Outcomes: The method ensures accurate quantitation of both vitamin D epimers .

25-Hydroxyvitamin D3 3-Hemisuccinate is a derivative of 25-hydroxyvitamin D3, which is the principal circulating form of vitamin D in the human body. This compound is characterized by the addition of a hemisuccinate group at the 3-position of the 25-hydroxyvitamin D3 molecule. The molecular formula for 25-hydroxyvitamin D3 3-hemisuccinate is C31H48O5, with a molecular weight of approximately 500.71 g/mol . This modification potentially enhances its solubility and bioavailability, making it a subject of interest in various biological and pharmaceutical applications.

There is no widely available research on the specific mechanism of action of 25(OH)D3-3HS. However, due to its structural similarity to 25(OH)D3, it is possible that it interacts with the vitamin D receptor (VDR) in cells, potentially influencing gene expression and cellular processes similar to 25(OH)D3 []. Further research is needed to elucidate the specific mechanism of action of 25(OH)D3-3HS.

The synthesis of 25-hydroxyvitamin D3 3-hemisuccinate typically involves the reaction of 25-hydroxyvitamin D3 with succinic anhydride in an inert organic solvent such as pyridine, under elevated temperatures (around 100°C) and an inert atmosphere to prevent degradation by light . The general reaction can be summarized as follows:

  • Starting Material: 25-Hydroxyvitamin D3
  • Reagent: Succinic anhydride
  • Solvent: Pyridine
  • Conditions: Heat under inert atmosphere

The resulting product can then undergo deprotection if necessary, using acidic agents to yield pure 25-hydroxyvitamin D3 3-hemisuccinate .

Research indicates that 25-hydroxyvitamin D3 3-hemisuccinate retains biological activity similar to that of its parent compound, 25-hydroxyvitamin D3. It has been shown to induce osteogenic differentiation in human mesenchymal stem cells, suggesting potential applications in bone tissue engineering. Additionally, this compound may interact with the vitamin D receptor, influencing gene expression related to calcium homeostasis and bone metabolism .

The synthesis methods for 25-hydroxyvitamin D3 3-hemisuccinate involve several steps:

  • Preparation of Starting Material: Obtain pure 25-hydroxyvitamin D3.
  • Reaction Setup: Mix with succinic anhydride in pyridine.
  • Heating: Maintain the mixture at approximately 100°C for several hours.
  • Purification: Use liquid chromatography to isolate and purify the desired hemisuccinate product .

This method is efficient and allows for the production of high-purity compounds suitable for research and application.

25-Hydroxyvitamin D3 3-hemisuccinate has several notable applications:

  • Nutritional Supplementation: It can be used in food fortification to address vitamin D deficiency.
  • Research Tool: The compound serves as a valuable material for studying vitamin D metabolism and cellular functions.
  • Therapeutic Potential: Its role in promoting osteogenesis makes it a candidate for treatments related to bone health and regeneration.

Several compounds share structural similarities with 25-hydroxyvitamin D3 3-hemisuccinate, including:

Compound NameStructural ModificationUnique Features
1α,25-DihydroxycholecalciferolHydroxyl groups at positions 1 and 25Most potent form of vitamin D; regulates calcium metabolism
24,25-DihydroxycholecalciferolHydroxyl group at position 24Involved in bone health but less potent than 1α,25-dihydroxycholecalciferol
1α-HydroxycholecalciferolHydroxyl group at position 1Used therapeutically for conditions like renal osteodystrophy
Cholecalciferol (Vitamin D3)No hydroxyl modificationsPrecursor to all active forms of vitamin D

The uniqueness of 25-hydroxyvitamin D3 3-hemisuccinate lies in its specific modification at the C-3 position, which may enhance its solubility and bioactivity compared to other forms . This feature potentially makes it more effective in certain applications such as food fortification and therapeutic interventions.

Dates

Modify: 2023-08-15

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